4-(4-Bromophenylazo)phenol

Beschreibung

The exact mass of the compound 4-(4-Bromophenylazo)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Bromophenylazo)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenylazo)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

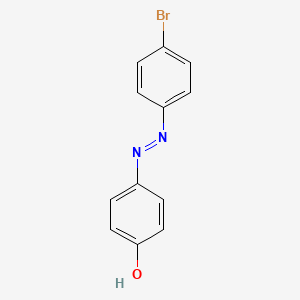

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(4-bromophenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBZABRSUREBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952696 | |

| Record name | 4-[2-(4-Bromophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3035-94-7 | |

| Record name | 4-[2-(4-Bromophenyl)diazenyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3035-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, p-((p-bromophenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003035947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(4-Bromophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenylazo)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

molecular structure and formula of 4-(4-Bromophenylazo)phenol

An In-Depth Technical Guide to 4-(4-Bromophenylazo)phenol

This guide provides a comprehensive technical overview of 4-(4-Bromophenylazo)phenol, a significant azo dye derivative. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's molecular structure, synthesis, and analytical characterization, underpinned by field-proven insights and methodologies.

Core Molecular Attributes

4-(4-Bromophenylazo)phenol, also known as 4-Bromo-4'-hydroxyazobenzene, is an organic compound characterized by an azo group (-N=N-) linking a brominated phenyl ring to a phenol. This structure imparts distinct chromophoric properties and chemical reactivity, making it a subject of interest in various scientific domains.

Molecular Formula and Structure

The fundamental identity of this compound is defined by its molecular formula and structure.

-

IUPAC Name: 4-[(4-bromophenyl)diazenyl]phenol[4]

-

Synonyms: 4-Bromo-4'-hydroxyazobenzene, 4-(p-Bromophenylazo)phenol[3][5][6]

The structure consists of a phenol group and a 4-bromophenyl group connected by a diazene bridge. The para substitution on both rings is a key feature influencing its electronic and steric properties.

Physicochemical Properties

A summary of the key physicochemical data is presented below for quick reference. These values are critical for experimental design, including solvent selection and purification strategies.

| Property | Value | Source(s) |

| Appearance | Orange to Brown powder/crystal | [5] |

| Melting Point | 159.0 to 173.0 °C | [1][5] |

| Purity | >98.0% (GC) | [5] |

| SMILES | C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)O | [4] |

| InChI | InChI=1S/C12H9BrN2O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H | [4] |

Synthesis and Mechanistic Pathway

The synthesis of 4-(4-Bromophenylazo)phenol is a classic example of an azo coupling reaction, a cornerstone of dye chemistry. The causality behind the experimental choices lies in the need to generate a stable electrophilic diazonium salt and couple it with an electron-rich aromatic system under controlled conditions.

Underlying Principle: Electrophilic Aromatic Substitution

The synthesis proceeds in two critical stages:

-

Diazotization: The conversion of a primary aromatic amine (4-bromoaniline) into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid (e.g., HCl). This reaction must be performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

-

Azo Coupling: The electrophilic diazonium salt then attacks the electron-rich phenol ring, which is activated by the hydroxyl group. The reaction is typically carried out in a slightly alkaline solution to deprotonate the phenol, forming the more strongly activating phenoxide ion, which enhances the rate of electrophilic substitution.

Step-by-Step Experimental Protocol

The following protocol is a self-validating system, where successful execution at each step ensures the integrity of the final product.

Materials:

-

4-Bromoaniline

-

Hydrochloric acid (37%)

-

Sodium Nitrite (NaNO₂)

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Ice

-

Ethyl acetate

-

Distilled water

Procedure:

-

Diazotization of 4-Bromoaniline:

-

Dissolve 4-bromoaniline in an aqueous solution of hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.[1]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the low temperature.[1] Stir vigorously. The formation of the diazonium salt is indicated by a clear solution.

-

-

Preparation of Phenol Solution:

-

Dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.

-

Cool this solution in an ice bath.

-

-

Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the cold sodium phenoxide solution with constant stirring.[1]

-

A brightly colored precipitate (the azo dye) will form immediately.

-

Continue stirring in the ice bath for approximately 30 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Filter the crude product by vacuum filtration and wash with cold water to remove unreacted salts.

-

Recrystallize the product from a suitable solvent, such as ethanol or acetic acid, to achieve high purity.

-

Dry the purified crystals in a vacuum oven.

-

Synthesis Workflow Diagram

Caption: A schematic of the synthesis of 4-(4-Bromophenylazo)phenol.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The combination of spectroscopic methods provides a self-validating system for structural elucidation.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 4-(4-Bromophenylazo)phenol, which serves as a benchmark for experimental verification.

| Technique | Expected Observations |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.85 (d, 2H), 7.73 (d, 2H), 7.61 (d, 2H), 6.93 (d, 2H), 5.34 (s, 1H, -OH)[1] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 157.8, 150.4, 145.7, 131.1, 124.9, 123.7, 114.4, 94.5[1] |

| FT-IR (KBr, cm⁻¹) | ~3388 (O-H stretch), ~1632 (N=N stretch), ~724 (C-Br stretch)[1] |

-

¹H NMR Interpretation: The downfield signals around 7.6-7.9 ppm correspond to the aromatic protons on the bromophenyl ring, which are deshielded by the electron-withdrawing bromine and azo groups. The signals around 6.9 ppm are attributed to the protons on the phenol ring, shielded by the hydroxyl group. The broad singlet around 5.34 ppm is characteristic of the phenolic hydroxyl proton.

-

FT-IR Interpretation: The broad peak around 3388 cm⁻¹ is indicative of the O-H stretching of the phenol group. The peak at 1632 cm⁻¹ is characteristic of the azo (-N=N-) bond stretching vibration. The presence of a strong absorption around 724 cm⁻¹ confirms the C-Br bond.

Characterization Workflow

Caption: Workflow for the analytical validation of 4-(4-Bromophenylazo)phenol.

Applications and Relevance

While 4-(4-Bromophenylazo)phenol itself is a dye, its structural motifs—the bromophenyl group and the phenol—are prevalent in various functional molecules.

-

Intermediate in Synthesis: It can serve as a precursor for more complex molecules. The bromine atom can be replaced via cross-coupling reactions (e.g., Suzuki, Heck) to introduce new functionalities. The phenol group can be alkylated or acylated to modify solubility and electronic properties.

-

Chromogenic Reagent: Azo dyes are widely used as indicators and analytical reagents.[7] The color of 4-(4-Bromophenylazo)phenol is pH-dependent due to the phenolic hydroxyl group, suggesting potential applications as a pH indicator.

-

Research in Materials Science: Azo compounds are known for their photoresponsive behavior (cis-trans isomerization), making them candidates for molecular switches, optical data storage, and liquid crystal displays. The bromo- and hydroxyl- functionalities allow for its incorporation into polymer backbones.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

-

Hazard Identification: This compound may cause skin and serious eye irritation.[6][8] It may also be harmful if swallowed and may cause respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10][11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[8]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9] Keep the container tightly closed.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]

This guide provides a foundational understanding of 4-(4-Bromophenylazo)phenol, grounded in established chemical principles and validated experimental procedures. It is intended to empower researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

PubChem. (n.d.). 4-(4-bromophenylazo)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(4-Bromophenyl)diazenyl]phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

-

BYJU'S. (2020, March 1). Uses Of Phenol. Retrieved from [Link]

Sources

- 1. 4-(4-broMophenylazo)phenol synthesis - chemicalbook [chemicalbook.com]

- 2. 4-(4-BROMOPHENYLAZO)PHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(4-broMophenylazo)phenol | 3035-94-7 [amp.chemicalbook.com]

- 4. PubChemLite - 4-(4-bromophenylazo)phenol (C12H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 5. 4-(4-Bromophenylazo)phenol | 3035-94-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. cochise.edu [cochise.edu]

Part 1: The Genesis of Azo Dyes: A 19th Century Revolution

An In-depth Technical Guide to the Discovery, History, and Synthesis of 4-(4-Bromophenylazo)phenol

This guide provides a comprehensive exploration of 4-(4-Bromophenylazo)phenol, a representative member of the vast and historically significant class of azo dyes. We will delve into the foundational discoveries that enabled its synthesis, place its existence within the broader context of the 19th-century chemical revolution, and provide detailed, field-proven protocols for its preparation and characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of azo chemistry.

The story of 4-(4-Bromophenylazo)phenol does not begin with the molecule itself, but with a paradigm shift in chemical science. Prior to the mid-1800s, the world of color was beholden to nature. Dyes were painstakingly extracted from plants and animals, such as indigo from the Indigofera plant and Tyrian purple from murex snails.[1] This "pre-aniline" era was characterized by a limited and often muted palette.

The landscape changed dramatically in 1856 when a teenage chemist named William Henry Perkin, while attempting to synthesize quinine, accidentally created 'Mauveine', the first synthetic organic dye. This singular event ignited the "post-aniline" era and set the stage for the birth of the synthetic chemical industry.

It was against this backdrop of fervent discovery that the German chemist Johann Peter Griess made his seminal contribution. In 1858, Griess, who had transformed from an uninterested student into a dedicated researcher, discovered a new class of compounds: aryldiazonium salts.[2][3] He found that treating an aromatic amine with nitrous acid in the cold resulted in a surprisingly stable intermediate. This process, which he detailed in his paper "Preliminary notice on the influence of nitrous acid on aminonitro- and aminodinitrophenol," became known as the diazotization reaction .[2][3][4]

Griess's genius was not only in isolating these diazonium salts but also in recognizing their reactivity. He demonstrated that they could react, or "couple," with other aromatic compounds like phenols and anilines to produce intensely colored molecules.[5] These new compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), were named azo compounds .[6][7] This two-step synthesis—diazotization followed by azo coupling—was a remarkably versatile and robust method that opened the floodgates to an entirely new universe of colors.[5][8] Griess's pioneering work, much of which was conducted in England, laid the direct chemical foundation for a sprawling azo dye industry that quickly outpaced its British counterpart.[4][8]

Part 2: Synthesis of 4-(4-Bromophenylazo)phenol: A Practical and Mechanistic Workflow

The synthesis of 4-(4-Bromophenylazo)phenol is a classic and illustrative example of the Griess diazotization and coupling reaction. The entire process is built upon the principles of electrophilic aromatic substitution, where the newly formed diazonium ion acts as the electrophile.

Core Mechanistic Principles

-

Diazotization: The reaction of a primary aromatic amine (4-bromoaniline) with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) forms a diazonium salt. This salt is a potent, albeit unstable, electrophile. The reaction must be conducted at low temperatures (0–5 °C) because the diazonium group is an excellent leaving group (as N₂ gas), and at higher temperatures, it would readily decompose.

-

Azo Coupling: The diazonium salt is then introduced to a nucleophilic aromatic compound, in this case, phenol. For the reaction to proceed efficiently, the aromatic coupling partner must be "activated" by an electron-donating group, such as the hydroxyl (-OH) group of phenol. The reaction is typically performed under slightly alkaline conditions to deprotonate the phenol into the much more strongly activating phenoxide ion (-O⁻), which then attacks the terminal nitrogen of the diazonium salt to form the azo bond.

Experimental Workflow Diagram

Caption: Synthesis workflow for 4-(4-Bromophenylazo)phenol.

Detailed Synthesis Protocol

This protocol is a self-validating system; successful execution relies on careful temperature control and observation of color changes, which indicate the formation of the diazonium salt and the final azo product.

Materials & Reagents:

-

4-Bromoaniline

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Nitrite (NaNO₂)

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ethanol (for recrystallization)

-

Ice

Protocol:

Step 1: Preparation of the Diazonium Salt (0-5 °C)

-

In a 250 mL beaker, dissolve a specific molar quantity of 4-bromoaniline in a solution of concentrated hydrochloric acid and water. The acid serves both to form the amine salt, increasing its solubility, and to react with sodium nitrite in the next step.

-

Cool the beaker in an ice-salt bath until the temperature of the solution is between 0 and 5 °C. This low temperature is critical for the stability of the diazonium salt to be formed.[9]

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water, using a slight molar excess compared to the 4-bromoaniline.

-

Slowly add the sodium nitrite solution dropwise to the cold 4-bromoaniline solution while stirring continuously. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper (indicating a slight excess of nitrous acid). The resulting solution contains the 4-bromobenzenediazonium chloride intermediate.

Step 2: Azo Coupling Reaction

-

In a separate, larger beaker, dissolve a molar equivalent of phenol in a 10% aqueous sodium hydroxide solution. Cooling this solution in an ice bath is also recommended. The use of NaOH deprotonates the phenol to the more reactive sodium phenoxide.[1]

-

While stirring vigorously, slowly add the cold diazonium salt solution from Step 1 to the sodium phenoxide solution.

-

An immediate reaction should be observed, characterized by the formation of a brightly colored orange-to-red precipitate.[1][10] This precipitate is the crude 4-(4-Bromophenylazo)phenol.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

Step 3: Isolation and Purification

-

Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form purified crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Part 3: Physicochemical Properties and Characterization

Once synthesized, the identity and purity of 4-(4-Bromophenylazo)phenol must be confirmed through analytical techniques.

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₉BrN₂O | [9][11] |

| Molecular Weight | 277.12 g/mol | [9][11] |

| Appearance | Orange to Brown Crystalline Powder | |

| Melting Point | 159-173 °C (range varies with purity) | [9][11] |

| CAS Number | 3035-94-7 | [9][11] |

Spectroscopic Characterization Protocols

The validation of the molecular structure is achieved by comparing experimental spectroscopic data with established values.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Protocol: A small sample of the dried product is mixed with KBr powder and pressed into a pellet, or analyzed directly using an ATR accessory.

-

Expected Peaks: The spectrum should confirm the presence of key functional groups. Look for a broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the phenol, peaks in the 1600-1450 cm⁻¹ region for the C=C aromatic stretches, a characteristic peak for the N=N azo stretch (often weak, around 1400-1450 cm⁻¹), and a strong peak in the lower wavenumber region (around 500-750 cm⁻¹) for the C-Br bond.[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.

-

¹H NMR: The proton NMR spectrum provides information on the electronic environment of the hydrogen atoms. For 4-(4-Bromophenylazo)phenol, one would expect to see four distinct sets of signals in the aromatic region (approx. 6.8-8.0 ppm), corresponding to the four different types of aromatic protons on the two phenyl rings. A singlet for the phenolic -OH proton will also be present, though its chemical shift can vary.[9]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The carbon attached to the hydroxyl group will be shifted significantly downfield (e.g., ~158 ppm).[9]

-

Conclusion

4-(4-Bromophenylazo)phenol stands as a testament to a rich chemical history. Its synthesis is a direct application of Peter Griess's foundational discovery of the diazotization reaction in 1858, a breakthrough that launched the vast and colorful world of the azo dye industry.[2][8] Understanding the historical context, the underlying reaction mechanisms, and the practical laboratory protocols for this compound provides researchers with a robust framework applicable to a wide range of organic synthesis challenges. The journey from aniline to azo dye is not merely a historical footnote; it is a cornerstone of modern organic chemistry and a continuing source of innovation in materials science and drug development.

References

-

Griess, P. (1858). Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidinitro- und Aminitrophenylsäure. Annalen der Chemie und Pharmacie, 106(1), 123-125.

-

The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary.

-

Robinson, R. (1963). The Life and Times of Peter Griess. Journal of the Society of Dyers and Colourists, 79(10), 457-467.

-

Wikipedia. (n.d.). Peter Griess.

-

Ridd, J. H. (1958). Peter Griess—Discoverer of diazo compounds. Journal of Chemical Education, 35(4), 187.

-

Travis, A. S. (2015). Johann Peter Griess FRS (1829-88): Victorian Brewer and synthetic dye chemist. Notes and Records of the Royal Society, 69(3), 261-283.

-

Distillations Podcast. (2021). A colorful chemistry revolution: How the 19th century dye industry led to today’s drugs. Science History Institute.

-

Travis, A. S. (2015). Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist. Notes and Records: the Royal Society Journal of the History of Science, 69(3), 261–283.

-

Shomali, A., Valizadeh, H., & Noorshargh, S. (2017). Synthesis of 4-(4-broMophenylazo)phenol. Letters in Organic Chemistry, 14(6), 409-418.

-

ChemHelp ASAP. (2020, January 21). history of azo dye chemistry [Video]. YouTube.

-

PSIBERG. (2022, July 18). Azo Dyes: History, Uses, and Synthesis.

-

1911 Encyclopædia Britannica. (n.d.). Azo Compounds. Wikisource.

-

Chem-Impex. (n.d.). 4-(4-Bromophenoxy)phenol.

-

Echemi. (n.d.). 4-[2-(4-Bromophenyl)diazenyl]phenol.

-

IIP Series. (2024). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(4-Bromophenylazo)phenol.

-

Ketone Pharma. (2024, August 29). 4-Bromo Phenol || A Comprehensive Overview.

-

Sigma-Aldrich. (n.d.). 4-(4-BROMOPHENYLAZO)PHENOL AldrichCPR.

Sources

- 1. psiberg.com [psiberg.com]

- 2. Diazo - Wikipedia [en.wikipedia.org]

- 3. Peter Griess - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. acs.org [acs.org]

- 7. youtube.com [youtube.com]

- 8. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(4-broMophenylazo)phenol synthesis - chemicalbook [chemicalbook.com]

- 10. iipseries.org [iipseries.org]

- 11. echemi.com [echemi.com]

Introduction: The Significance of 4-(4-Bromophenylazo)phenol

An In-Depth Technical Guide to the Research Landscape of 4-(4-Bromophenylazo)phenol

This guide provides a comprehensive review of the synthesis, characterization, and multifaceted applications of 4-(4-Bromophenylazo)phenol (BPP), a versatile azobenzene derivative. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes foundational knowledge with field-proven insights, emphasizing the causal relationships between the molecule's structure and its functional properties.

4-(4-Bromophenylazo)phenol, with CAS Number 3035-94-7, is an aromatic azo compound characterized by a diazo bridge (-N=N-) linking a brominated phenyl ring and a phenolic ring. Its structure is fundamentally a push-pull system; the electron-donating hydroxyl (-OH) group and the electron-withdrawing bromo (-Br) substituent, connected by the π-conjugated azobenzene core, are the primary drivers of its rich chemical and physical properties. This architecture makes BPP and its derivatives prime candidates for investigation in nonlinear optics, chromogenic sensing, and medicinal chemistry. This guide will explore the key research avenues for this compound, moving from its fundamental synthesis to its advanced applications.

Synthesis and Characterization

The synthesis of BPP is a classic example of electrophilic aromatic substitution, specifically a diazotization-coupling reaction, which is a robust and high-yielding method for preparing azo dyes.

Synthesis Pathway

The reaction proceeds in two distinct, temperature-sensitive stages:

-

Diazotization of 4-Bromoaniline: 4-Bromoaniline is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. This reaction must be conducted at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing.[1]

-

Azo Coupling with Phenol: The resulting 4-bromobenzenediazonium salt, a weak electrophile, is then introduced to an activated aromatic compound, phenol. The reaction is performed under alkaline conditions, which deprotonates the phenol to the more strongly activating phenoxide ion, facilitating the electrophilic attack at the para-position to yield the final azo dye.[1]

Caption: General workflow for the synthesis of 4-(4-Bromophenylazo)phenol.

Structural Characterization

Confirmation of the synthesized BPP structure is achieved through a standard suite of analytical techniques. The data presented below are representative values reported in the literature.

| Technique | Parameter | Observed Value/Characteristic | Reference |

| Melting Point | Range | 171-173 °C | [1] |

| FT-IR (KBr) | Wavenumber (cm⁻¹) | ~3388 (O-H stretch), ~1632 (N=N stretch) | [1] |

| ¹H NMR (300 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 7.85 (d, 2H), 7.73 (d, 2H), 7.61 (d, 2H), 6.93 (d, 2H), 5.34 (s, 1H, OH) | [1] |

| ¹³C NMR (75 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 157.8, 150.4, 145.7, 131.1, 124.9, 123.7, 114.4, 94.5 | [1] |

| Molecular Formula | - | C₁₂H₉BrN₂O | [2] |

| Molecular Weight | g/mol | 277.12 | [2] |

Key Research Applications

The unique electronic and structural features of BPP make it a subject of research in several advanced fields.

Nonlinear Optical (NLO) Materials

Azo dyes are renowned for their significant third-order nonlinear optical properties, which are crucial for applications in optical switching, data storage, and optical limiting.[2] The NLO response in molecules like BPP originates from the delocalized π-electron system that extends from the electron-donating hydroxyl group to the electron-accepting bromo group.

Causality: When an intense laser beam passes through the material, the large, delocalized electron cloud can be easily polarized, leading to a change in the refractive index and absorption coefficient of the material.[3] This is a key characteristic for all-optical switching devices.[4][5] The Z-scan technique is a standard method to measure the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β).[3][6]

Caption: Structure-property relationship for NLO activity in BPP.

Antimicrobial and Antifungal Agents

Phenolic compounds are well-established antimicrobial agents.[7] The presence of both a phenol moiety and a halogen (bromine) atom in BPP suggests potential biological activity. Brominated phenols, in particular, have demonstrated efficacy against resilient pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

Mechanism of Action: The antimicrobial effect of phenols is generally attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[10] The lipophilicity imparted by the aromatic rings and the bromine atom can enhance the molecule's ability to penetrate the lipid-rich bacterial cell wall. Studies on various phenolic azo dyes have confirmed activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[11][12]

| Microorganism | Compound Type | MIC (μg/mL) | Reference |

| Staphylococcus aureus | Phenolic Azo Dye | 62.5 | [12] |

| Escherichia coli | Phenolic Azo Dye | 62.5 | [12] |

| Salmonella typhi | Phenolic Azo Dye | 125 | [12] |

| Candida albicans | Phenolic Azo Dye | 125 | [12] |

| Various Candida strains | Azo Phenol Derivative | Good to excellent | [11] |

Note: This table presents data for structurally related phenolic azo dyes to indicate the expected range of activity for BPP.

Chromogenic Chemosensors

The vibrant color of azo dyes and its sensitivity to the chemical environment make them excellent candidates for colorimetric sensors.[13][14] BPP can function as a sensor for analytes such as metal ions or for measuring pH.

Sensing Principle: The phenolic -OH group and the nitrogen atoms of the azo bridge can act as binding sites for metal cations.[1] This coordination event alters the intramolecular charge transfer characteristics of the molecule, resulting in a shift in the maximum absorption wavelength (λmax) and a distinct color change visible to the naked eye.[13] Similarly, the deprotonation of the phenolic hydroxyl group under alkaline conditions causes a bathochromic (red) shift in the absorption spectrum, allowing BPP to function as a pH indicator.[15]

Caption: Principle of BPP as a colorimetric chemosensor.

Liquid Crystal Precursors

The rigid, rod-like (calamitic) geometry of BPP is a foundational characteristic for designing thermotropic liquid crystals. Molecules with this shape can self-organize into ordered phases (mesophases) that are intermediate between a crystalline solid and an isotropic liquid.

Design Rationale: While BPP itself may not be mesogenic, it serves as an excellent rigid core. Through chemical modification, such as the etherification of the phenolic hydroxyl group with flexible alkyl chains, derivatives of BPP can be synthesized that exhibit nematic or smectic liquid crystal phases. The azobenzene core provides the necessary structural anisotropy, while the terminal chains influence the melting and clearing points of the mesophases. These materials are central to technologies like liquid crystal displays (LCDs).[16]

Experimental Protocols

The following protocols are detailed to provide a practical framework for the synthesis and analysis of BPP and its properties.

Protocol: Synthesis of 4-(4-Bromophenylazo)phenol

Materials:

-

4-bromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Distilled water

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, dissolve 4-bromoaniline in an aqueous solution of HCl.

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring for 15-20 minutes after the addition is complete. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (immediate blue-black color indicates excess nitrous acid).

-

-

Coupling:

-

In a separate beaker, dissolve phenol in an aqueous solution of NaOH and cool it to 5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. A colored precipitate will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

-

-

Work-up and Purification:

-

Filter the crude product using a Büchner funnel and wash the precipitate with cold water to remove excess salts.

-

The product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield an orange to brown crystalline solid.[1]

-

Dry the purified product in a vacuum oven.

-

Protocol: Evaluation as a Colorimetric Cation Sensor

Materials:

-

Stock solution of BPP in a suitable solvent (e.g., acetonitrile or ethanol).

-

Stock solutions of various metal salts (e.g., CuCl₂, Pb(NO₃)₂, FeCl₃) of known concentration.

-

UV-Vis Spectrophotometer and cuvettes.

Procedure:

-

Preliminary Screening:

-

To a series of test tubes, add a fixed volume of the BPP stock solution.

-

Add an excess of different metal salt solutions to each tube respectively. Include a control tube with only the BPP solution.

-

Observe any color changes against a white background. This provides a qualitative indication of sensing ability.[13]

-

-

Spectrophotometric Titration:

-

For the ions that produced a color change, perform a titration.

-

Place a fixed concentration of the BPP solution in a cuvette.

-

Record the initial UV-Vis absorption spectrum (e.g., from 300-700 nm).

-

Add incremental aliquots of a specific metal ion solution to the cuvette, mixing well after each addition.

-

Record the UV-Vis spectrum after each addition.

-

-

Data Analysis:

-

Plot the change in absorbance at the new λmax against the concentration of the added metal ion.

-

This data can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant of the BPP-metal complex.[17]

-

Conclusion and Future Outlook

4-(4-Bromophenylazo)phenol stands as a molecule of significant academic and industrial interest due to its straightforward synthesis and versatile functionality. The interplay between its electron-donating and electron-withdrawing groups within a rigid π-conjugated system provides a robust platform for developing advanced materials. Current research highlights its potential in nonlinear optics, as an antimicrobial scaffold, and in the design of chromogenic sensors.

Future research should focus on obtaining specific quantitative data for BPP in these applications, such as determining its first hyperpolarizability (β) for NLO applications and establishing a comprehensive antimicrobial profile with MIC values against a broader panel of clinically relevant pathogens. Furthermore, the synthesis of novel derivatives, particularly for liquid crystal applications and for enhancing selectivity in chemosensing, remains a promising and fertile area of investigation. The foundational knowledge outlined in this guide serves as a validated starting point for such future endeavors.

References

-

Salisu, A. A., et al. (2009). Calamitic Azobenzene Liquid Crystal Series: Synthesis and Mesomorphic Properties of 1-Methoxyalkyloxy-4`-(4-phenylazo)acetophenone. Asian Journal of Materials Science, 1, 22-28. Retrieved from [Link]

-

Pinto, S., et al. (n.d.). Synthesis and Evaluation of an Azo Dye for the Chromogenic Detection of Metal Cations. Molbank. Retrieved from [Link]

-

Rahman, M. Z. A., et al. (2009). Nematic Calamitic Bisazobenzene Liquid Crystal: Synthesis and Mesomorphic Properties of 1-Methoxybutyloxy-4`-(4- Phenylazo)Azobenzene. Asian Journal of Applied Sciences, 2, 177-183. Retrieved from [Link]

-

Ali, S., et al. (2021). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. The Official Journal of Science & Technology, 1-13. Retrieved from [Link]

-

Gupta, S., et al. (2025). Innovative azo-based sensors for colorimetric pH detection in extreme alkaline and acidic environments: Computational and experimental insights. ResearchGate. Retrieved from [Link]

-

Olaleye, S. O., & Bibi, U. (2025). A new azo dye for colorimetric determination of lead(II) ions. RSC Publishing. Retrieved from [Link]

-

Hussein, K. A., et al. (n.d.). Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4-Amino-2,3-Dimethyl-1-Phenyl-3-Pyrazol-5-One. Semantic Scholar. Retrieved from [Link]

-

Hussein, K. A., et al. (2023). Synthesis, characterization and nonlinear optical properties of new azo compound using CW laser beam. ResearchGate. Retrieved from [Link]

-

Li, X., et al. (n.d.). A STUDY ON THE SECOND-ORDER NONLINEAR OPTICAL PROPERTIES OF AZO-DYE CHROMOPHORES CONTAINING THE ELECTRON-ACCEPTOR GROUP. ResearchGate. Retrieved from [Link]

-

Ismael, S. M. H., et al. (2024). Synthesize of an Azo Compound: Investigation its Optical Nonlinear Properties and DFT Study. ResearchGate. Retrieved from [Link]

-

Hussein, K. A., et al. (n.d.). Nonlinear optical properties of Azo compound synthesized via diazonation reaction using continuous wave laser beams. Semantic Scholar. Retrieved from [Link]

-

Wang, Y., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC - NIH. Retrieved from [Link]

-

Căproiu, M. T., et al. (2022). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. MDPI. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(4-bromophenylazo)phenol (C12H9BrN2O). Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Antibacterial and antifungal activities (in µg/ml) of azo compounds and phenol derivatives against bacterial and yeast species. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory.... Retrieved from [Link]

-

Hubble, L. J., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. Retrieved from [Link]

-

Baashen, M. A., et al. (2021). The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. ResearchGate. Retrieved from [Link]

-

MDPI. (2021). Liquid Crystals Based on the N-Phenylpyridinium Cation—Mesomorphism and the Effect of the Anion. MDPI. Retrieved from [Link]

-

University of Baghdad Digital Repository. (2022). Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, mesomorphic behaviour and optical anisotropy of some novel liquid crystals with lateral and terminal fluoro substituents and a 2,6-disubstituted naphthalene core. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. Retrieved from [Link]

-

Hubble, L. J., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC - NIH. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-(4-Bromophenylazo)phenol. PubChem. Retrieved January 20, 2026, from [Link]

-

National Institutes of Health. (n.d.). 4-Bromophenol. PubChem. Retrieved January 20, 2026, from [Link]

-

Jayasinghe, L., et al. (2020). Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes. PMC - NIH. Retrieved from [Link]

-

Sokhraneva, M. (n.d.). Obtaining substituted phenol derivatives with potential antimicrobial activity. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystallographic data of compounds 4a, 4b, and 8. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of compound 4 (XRD—X-ray Diffraction). The crystal is a.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Bromobenzophenone. PubChem. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. Retrieved from [Link]

-

MDPI. (2023). Parametric Characterization of Nonlinear Optical Susceptibilities in Four-Wave Mixing: Solvent and Molecular Structure Effects. MDPI. Retrieved from [Link]

-

MDPI. (2011). High Birefringence Liquid Crystals. MDPI. Retrieved from [Link]

-

MDPI. (2018). A Highly Selective Economical Sensor for 4-Nitrophenol. MDPI. Retrieved from [Link]

-

National Institutes of Health. (n.d.). X-Ray Crystallographic Studies of G-Quadruplex Structures. PubMed. Retrieved January 20, 2026, from [Link]

-

DTIC. (n.d.). Open PDF. Retrieved from [Link]

-

ResearchGate. (2025). Liquid crystals — The 'fourth' phase of matter. Retrieved from [Link]

-

ResearchGate. (2025). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Retrieved from [Link]

-

ResearchGate. (2025). Nonlinear characterization and optical switching in bromophenol blue solutions. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-(4-Bromophenylazo)phenol | C12H9BrN2O | CID 200980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 8. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes [mdpi.com]

- 12. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nanobioletters.com [nanobioletters.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. RSC - Page load error [pubs.rsc.org]

An In-depth Technical Guide to 4-(4-Bromophenylazo)phenol (CAS 3035-94-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenylazo)phenol, registered under CAS number 3035-94-7, is an azo compound that has garnered interest in various fields of chemical research. Its structure, featuring a phenol group linked to a brominated phenyl ring via an azo bridge, imparts distinct chromophoric properties and offers multiple sites for chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, safety and handling information, and a discussion of its potential applications in research and development, particularly in the realms of molecular probes and materials science.

Physicochemical Properties

4-(4-Bromophenylazo)phenol is a reddish-yellow to deep yellow-red crystalline solid.[1] The presence of the azo group (-N=N-) conjugated with two aromatic rings is responsible for its color. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3035-94-7 | [2] |

| Molecular Formula | C₁₂H₉BrN₂O | [2] |

| Molecular Weight | 277.12 g/mol | [2] |

| Appearance | Reddish yellow - Deep yellow red crystal/powder | [1] |

| Melting Point | 161-163 °C | [1] |

| Boiling Point | 426.3±30.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.5±0.1 g/cm³ (Predicted) | [2] |

| Solubility | Practically insoluble in water. | [3] |

Synthesis of 4-(4-Bromophenylazo)phenol

The most common and efficient method for the synthesis of 4-(4-Bromophenylazo)phenol is through a diazo coupling reaction. This involves the diazotization of 4-bromoaniline followed by its coupling with phenol.[1]

Synthesis Workflow

Caption: General workflow for the synthesis of 4-(4-Bromophenylazo)phenol.

Detailed Experimental Protocol

This protocol is based on a general procedure for the synthesis of azo dyes.[1]

Materials:

-

4-Bromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Ice

-

Water

-

Ethyl Acetate

Procedure:

Part 1: Diazotization of 4-Bromoaniline

-

In a beaker, dissolve 4-bromoaniline in a mixture of concentrated HCl and water.

-

Cool the mixture in an ice bath to 0-5 °C with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the 4-bromoaniline solution. Maintain the temperature between 0-5 °C throughout the addition.

-

Continue stirring for an additional 10-15 minutes after the addition is complete to ensure the full formation of the 4-bromobenzenediazonium chloride solution.

Part 2: Azo Coupling

-

In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Part 1 to the cold alkaline phenol solution with vigorous stirring.

-

A colored precipitate of 4-(4-Bromophenylazo)phenol will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain reddish-yellow crystals.

-

Dry the purified product in a desiccator.

Spectroscopic Data

The structure of the synthesized 4-(4-Bromophenylazo)phenol can be confirmed by various spectroscopic methods.

| Spectroscopy | Characteristic Peaks/Signals | Reference(s) |

| FT-IR (KBr, cm⁻¹) | 3388 (O-H stretch), 1632 (N=N stretch), 724, 512 | [1] |

| ¹H NMR (300 MHz, CDCl₃, δ ppm) | 7.85 (d, 2H), 7.73 (d, 2H), 7.61 (d, 2H), 6.93 (d, 2H), 5.34 (s, 1H, OH) | [1] |

| ¹³C NMR (75 MHz, CDCl₃, δ ppm) | 157.8, 150.4, 145.7, 131.1, 124.9, 123.7, 114.4, 94.5 | [1] |

Safety and Handling

4-(4-Bromophenylazo)phenol is classified as harmful if swallowed and causes serious eye irritation.[4] It is essential to handle this compound with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Potential Research Applications

While specific applications of 4-(4-Bromophenylazo)phenol in drug development are not extensively documented, its chemical structure suggests potential utility in several research areas. The insights below are drawn from the known applications of the broader classes of azo compounds and functionalized phenols.

Molecular Probes and Sensors

The chromophoric nature of the azo bond in 4-(4-Bromophenylazo)phenol makes it a candidate for the development of chemical sensors.[5][6] The electronic properties of the molecule, and therefore its color, can be sensitive to changes in the chemical environment, such as pH or the presence of specific metal ions. The phenolic hydroxyl group can act as a proton donor or a metal-binding site, potentially leading to a detectable color change upon interaction with an analyte.[6] This principle is the basis for many colorimetric sensors.

Caption: Conceptual model of a molecular probe application.

Antimicrobial Research

Phenolic compounds are a large class of natural and synthetic molecules known to exhibit antimicrobial properties.[4][7][8] Their mechanisms of action often involve the disruption of microbial cell membranes or interference with cellular processes. Azo compounds have also been investigated for their biological activities. The combination of a phenol and a brominated aromatic ring in 4-(4-Bromophenylazo)phenol presents a structure that could be explored for antimicrobial activity against various bacteria and fungi. The bromine atom can enhance the lipophilicity of the molecule, potentially aiding its passage through microbial cell membranes. This compound could serve as a scaffold for the synthesis of new antimicrobial agents.[5]

Materials Science and Dye Chemistry

As an azo dye, 4-(4-Bromophenylazo)phenol is inherently a colored compound. Azo dyes are widely used in various industries, including textiles, printing, and food. The specific shade and properties of this dye could be of interest in materials science for applications such as specialty coatings, nonlinear optical materials, or as a component in liquid crystal displays, where the rod-like shape of the molecule could be advantageous.

Suppliers

4-(4-Bromophenylazo)phenol is available from several chemical suppliers that cater to the research and development community. When sourcing this compound, it is crucial to verify the purity and obtain a certificate of analysis.

A non-exhaustive list of suppliers includes:

Conclusion

4-(4-Bromophenylazo)phenol (CAS 3035-94-7) is a well-characterized azo dye with a straightforward synthesis. While its direct applications in drug development are yet to be fully explored, its structural features make it a compound of interest for researchers in medicinal chemistry, materials science, and analytical chemistry. Its potential as a molecular probe, a scaffold for new antimicrobial agents, or a component in advanced materials warrants further investigation. This guide provides the foundational knowledge for scientists to understand and utilize this compound in their research endeavors.

References

-

Frontiers in Microbiology. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]

-

PubChem. 4-(4-Bromophenylazo)phenol. [Link]

-

Journal of Food Protection. Antimicrobial Activity of Non-Halogenated Phenolic Compounds. [Link]

-

PMC. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]

-

MDPI. Preventing Microbial Infections with Natural Phenolic Compounds. [Link]

-

PubMed. Biological Activity of 4-(4-bromophenyl)-thiosemicarbazide. [Link]

-

PMC. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. [Link]

Sources

- 1. 4-(4-broMophenylazo)phenol synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 4. Antimicrobial Activity of Non-Halogenated Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 8. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(4-BROMOPHENYLAZO)PHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-(4-Bromophenyl)phenol, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

spectroscopic analysis (NMR, IR, UV-Vis) of 4-(4-Bromophenylazo)phenol

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(4-Bromophenylazo)phenol

This guide provides a comprehensive technical overview of the spectroscopic characterization of 4-(4-Bromophenylazo)phenol, a significant member of the azo dye chemical class. As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. This document offers field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy for the unambiguous identification and analysis of this compound. The narrative moves beyond simple data reporting to explain the causality behind experimental choices and spectral interpretations, ensuring a robust and validated analytical approach.

Introduction: The Molecular Profile

4-(4-Bromophenylazo)phenol (CAS No: 3035-94-7) is an azo compound characterized by a diazene bridge (-N=N-) linking a 4-bromophenyl group and a phenol group.[1] This structure, featuring a potent chromophore (the azo group) and an auxochrome (the hydroxyl group), is fundamental to its properties as a dye. Spectroscopic analysis is indispensable for confirming its synthesis, verifying its structure, and assessing its purity. This guide will dissect the unique spectral fingerprint of this molecule across various analytical platforms.

Caption: Molecular Structure of 4-(4-Bromophenylazo)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual nuclei. For 4-(4-Bromophenylazo)phenol, both ¹H and ¹³C NMR are essential for complete characterization.

¹H NMR Analysis: Mapping the Proton Environment

The asymmetry of the molecule leads to a distinct set of signals for the aromatic protons. The electron-donating hydroxyl (-OH) group and the electron-withdrawing azo (-N=N-) and bromo (-Br) groups create different electronic environments for the protons on the two phenyl rings.

Expected Spectral Features:

-

Phenolic Ring Protons: The protons ortho to the hydroxyl group will appear as a doublet, coupled to the meta protons. Similarly, the meta protons will appear as a doublet. Due to the electron-donating nature of the -OH group, these protons are expected to be upfield (lower ppm) compared to those on the bromophenyl ring.

-

Bromophenyl Ring Protons: The protons on this ring are influenced by both the azo group and the bromine atom. Protons ortho and meta to the azo group will each appear as doublets. These are generally shifted downfield (higher ppm).

-

Hydroxyl Proton: A broad singlet is expected for the phenolic -OH proton. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Quantitative Data: ¹H NMR

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic Protons | 7.85 | dd | 9.1 |

| Aromatic Protons | 7.73 | dd | 9.1 |

| Aromatic Protons | 7.61 | dd | 9.1 |

| Aromatic Protons | 6.93 | dd | 9.1 |

| Hydroxyl Proton (-OH) | 5.34 | s | - |

Data acquired in CDCl₃ at 300 MHz.[1]

Interpretation: The spectrum shows four distinct signals in the aromatic region, each integrating to 2H, appearing as doublets of doublets (reported as 'dd').[1] This confirms the presence of two different para-substituted benzene rings. The upfield doublet of doublets at 6.93 ppm corresponds to the protons ortho to the electron-donating -OH group, while the signals at 7.85, 7.73, and 7.61 ppm belong to the other aromatic protons.[1] The broad singlet at 5.34 ppm is characteristic of the phenolic hydroxyl proton.[1]

¹³C NMR Analysis: The Carbon Skeleton

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. Due to the molecule's asymmetry, all 12 carbon atoms are expected to be chemically non-equivalent, though some signals from the bromophenyl ring may overlap.

Expected Spectral Features:

-

Aromatic Carbons: Aromatic carbons typically resonate between 110-160 ppm.

-

Carbon Bearing Oxygen (C-O): This carbon will be significantly deshielded and appear far downfield, typically >150 ppm.[2]

-

Carbon Bearing Bromine (C-Br): The carbon attached to bromine will have a chemical shift influenced by the electronegativity and heavy atom effect of bromine.

-

Carbons Attached to Nitrogen (C-N): These carbons are also expected to be downfield due to the electron-withdrawing nature of the azo group.

Quantitative Data: ¹³C NMR

| Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C1 (C-O) | 157.8 |

| C5 (C-N) | 150.4 |

| C4 (C-N) | 145.7 |

| C7 (Aromatic C-H) | 131.1 |

| C6 (Aromatic C-H) | 124.9 |

| C3 (C-Br) | 123.7 |

| C2 (Aromatic C-H) | 114.4 |

| C8 (Aromatic C-H) | 94.5 |

Data acquired in CDCl₃ at 75 MHz.[1]

Interpretation: The spectrum shows eight distinct carbon signals.[1] The signal at 157.8 ppm is assigned to the carbon atom bonded to the hydroxyl group (C-O), consistent with its highly deshielded environment.[1] The signals at 150.4 and 145.7 ppm are attributed to the carbons attached to the azo nitrogen atoms.[1] The signal at 123.7 ppm corresponds to the carbon bearing the bromine atom.[1] The remaining signals fall within the expected range for aromatic C-H carbons.[1][3]

Caption: Standard experimental workflow for NMR spectroscopy.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(4-Bromophenylazo)phenol and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the sample into a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Tuning and Locking: Tune the probe for the appropriate nucleus (¹H or ¹³C) and lock onto the deuterium signal of the CDCl₃.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the Free Induction Decay (FID) using standard pulse sequences. For ¹³C, proton decoupling is typically applied.

-

Processing: Apply Fourier transformation to the FID, followed by phase and baseline correction to obtain the final spectrum. For ¹H NMR, integrate the signals to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Spectral Features:

-

O-H Stretch: A broad absorption band between 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding.[1]

-

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

-

N=N Stretch: The azo group stretch is often weak or absent in symmetrical trans-azo compounds due to a small change in dipole moment. However, in asymmetric molecules like this one, a weak to medium band can be expected in the 1400-1450 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to strong bands appear in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A distinct absorption is expected in the far-infrared region, typically between 500-600 cm⁻¹.[1]

Quantitative Data: FT-IR

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3388 | O-H stretch (phenolic) | Broad |

| 1632 | Aromatic C=C stretch | Medium |

| 724 | C-H out-of-plane bending | Strong |

| 512 | C-Br stretch | Strong |

Data acquired using a KBr pellet.[1]

Interpretation: The FT-IR spectrum clearly confirms the presence of key functional groups. The broad band at 3388 cm⁻¹ is definitive evidence of the hydrogen-bonded phenolic -OH group.[1] Aromatic C=C stretching is observed at 1632 cm⁻¹.[1] The strong absorption at 512 cm⁻¹ is characteristic of the C-Br stretching vibration, confirming the presence of the bromo-substituent.[1]

Caption: Workflow for FT-IR analysis using an ATR accessory.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the FT-IR spectrometer and the Attenuated Total Reflectance (ATR) accessory are clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[5]

-

Sample Application: Place a small amount of the solid 4-(4-Bromophenylazo)phenol sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will be displayed in terms of absorbance or transmittance. Identify the key absorption bands and assign them to the corresponding functional groups.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For azo dyes, the extended π-conjugated system gives rise to characteristic absorption bands in the visible and ultraviolet regions.

Expected Spectral Features:

-

π→π* Transition: An intense absorption band, typically found in the UV or near-UV region (around 320-380 nm), is associated with the electronic transition within the entire conjugated system, including the phenyl rings and the azo bridge.

-

n→π* Transition: A much weaker absorption band, corresponding to the transition of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital, is expected at longer wavelengths (in the visible region, >400 nm). This band is responsible for the characteristic color of azo dyes.[6]

Caption: General workflow for UV-Visible spectroscopy.

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a dilute stock solution of 4-(4-Bromophenylazo)phenol in a spectroscopic grade solvent (e.g., ethanol or methanol). Further dilute this stock solution to obtain a final concentration where the maximum absorbance is within the optimal instrumental range (typically 0.1 to 1.0 AU).

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Measurement: Fill a matched quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm.[6]

-

Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and correlate them to the expected π→π* and n→π* electronic transitions.

Conclusion

The collective application of NMR, FT-IR, and UV-Vis spectroscopy provides a comprehensive and definitive characterization of 4-(4-Bromophenylazo)phenol. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the carbon-hydrogen framework. FT-IR spectroscopy validates the presence of key functional groups, including the phenolic hydroxyl and the carbon-bromine bond. Finally, UV-Vis spectroscopy elucidates the electronic properties arising from the conjugated azo system. Together, these techniques form a self-validating analytical workflow, ensuring the structural integrity and identity of the target compound for any research or development application.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0062397). Retrieved from [Link]

-

Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for -. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(4-bromophenylazo)phenol (C12H9BrN2O). Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-bromo-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone.... Retrieved from [Link]

-

MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from [Link]

-

Rasayan J. Chem. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL)PROP-2-EN-1-ONE. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromophenyl ether. NIST WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Retrieved from [Link]

-

ResearchGate. (2017). Ultraviolet-Visible Kinetic Study of the Uncatalyzed Bromate Oscillator with Phenol by Multivariate Curve Resolution. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and.... Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-Bromophenyl)-maleimide - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

Sources

- 1. 4-(4-broMophenylazo)phenol synthesis - chemicalbook [chemicalbook.com]

- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. rsc.org [rsc.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Azo Coupling Mechanism for the Synthesis of 4-(4-Bromophenylazo)phenol

This guide provides a comprehensive exploration of the synthesis of 4-(4-Bromophenylazo)phenol, a representative azo dye. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the core chemical principles, reaction mechanisms, and practical experimental considerations. The synthesis is a classic two-stage process involving the diazotization of 4-bromoaniline followed by an azo coupling reaction with phenol. We will delve into the causality behind each experimental step, ensuring a robust understanding of this fundamental organic transformation.

Introduction: The Significance of Azo Compounds

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic dyes.[1] Their extended conjugated systems are responsible for their vibrant colors, leading to widespread applications in the textile, printing, food, and pharmaceutical industries.[2] The synthesis of 4-(4-Bromophenylazo)phenol serves as an excellent model for understanding the electrophilic aromatic substitution mechanism that underpins the formation of these crucial molecules.

The overall synthesis proceeds in two distinct stages:

-

Stage 1: Diazotization. The conversion of the primary aromatic amine, 4-bromoaniline, into a 4-bromobenzenediazonium salt.

-

Stage 2: Azo Coupling. The electrophilic aromatic substitution reaction between the diazonium salt and phenol.

This guide will dissect each stage, providing a detailed mechanistic overview and a validated experimental protocol.

Stage 1: Diazotization of 4-Bromoaniline

The initial and critical step in the synthesis is the formation of the 4-bromobenzenediazonium ion. This is achieved through a diazotization reaction, which involves treating 4-bromoaniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[3][4]

The Rationale Behind the Reagents and Conditions

In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore prepared immediately before use by reacting sodium nitrite with a strong acid.[5][]

NaNO₂ + HCl → HNO₂ + NaCl

The Role of Excess Hydrochloric Acid: An excess of hydrochloric acid is crucial for two primary reasons. Firstly, it ensures the complete conversion of sodium nitrite to nitrous acid. Secondly, it maintains a sufficiently acidic medium to prevent the newly formed diazonium salt from coupling with unreacted 4-bromoaniline.[2]

The Criticality of Low Temperature (0-5 °C): Arenediazonium salts are notoriously unstable at higher temperatures and can explosively decompose.[][7] Maintaining a temperature between 0 and 5 °C is imperative to prevent the decomposition of the 4-bromobenzenediazonium salt, which would otherwise hydrolyze to form 4-bromophenol and release nitrogen gas, significantly diminishing the yield.[8]

The Diazotization Mechanism

The mechanism of diazotization is a well-established sequence of steps:

-

Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[5][9]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-bromoaniline's amino group attacks the nitrosonium ion.[8]

-

Deprotonation and Tautomerization: A series of proton transfers and a tautomeric shift lead to the formation of a diazohydroxide.

-

Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The subsequent loss of water results in the formation of the stable 4-bromobenzenediazonium ion.[8]

Experimental Protocol and Data

The following is a detailed, step-by-step methodology for the synthesis of 4-(4-Bromophenylazo)phenol, along with expected characterization data.

Experimental Workflow

Sources

- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 2. In the diazotisation of anline with sodium nitrite and hydrochloride acid, an excess of hydrochloric acid is used primarily to [allen.in]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

A Comprehensive Technical Guide to the Theoretical and Computational Modeling of 4-(4-Bromophenylazo)phenol

Foreword: Bridging Experiment and Theory in Azo Dye Research